1-(4-Benzylpiperazin-1-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIIOHRACFSVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352844 | |
| Record name | 1-(4-benzylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314728-80-8 | |
| Record name | 1-(4-benzylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigative Studies into the Chemical Reactivity and Transformations of 1 4 Benzylpiperazin 1 Yl Propan 1 One
Reduction Reactions of the Ketone Moiety
The carbonyl group of the propanone side chain is a prime target for reduction reactions. Standard chemical methods for the reduction of ketones to secondary alcohols are applicable to 1-(4-benzylpiperazin-1-yl)propan-1-one. libretexts.org A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). rsc.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org This process typically proceeds under mild conditions, for example, in an alcoholic solvent such as methanol (B129727) or ethanol, and is followed by a workup step to protonate the resulting alkoxide intermediate, yielding the final alcohol product. libretexts.orgrsc.org
The reduction of the ketone functionality in this compound results in the formation of the corresponding secondary alcohol, 1-(4-benzylpiperazin-1-yl)propan-1-ol. This transformation converts the planar carbonyl group into a chiral center, opening avenues for the synthesis of stereoisomeric compounds.
Table 1: Reduction of the Ketone Moiety
| Reactant | Reagent | Product | Reaction Type |
|---|
Nucleophilic Substitution Reactions on the Piperazine (B1678402) Core
The piperazine core in this compound consists of two tertiary amine nitrogens, which are not directly susceptible to nucleophilic substitution. However, the N-benzyl group can be selectively removed to unmask a secondary amine, which can then participate in a wide range of nucleophilic reactions. The benzyl (B1604629) group is recognized as an effective protecting group for amines precisely because it can be readily cleaved under specific conditions, most commonly via catalytic hydrogenolysis. orgsyn.org
This debenzylation reaction is typically performed using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The process yields 1-(piperazin-1-yl)propan-1-one (B1364791), which possesses a reactive N-H bond. This secondary amine is a potent nucleophile and can be used to introduce a variety of substituents onto the piperazine ring, forming unsymmetrically disubstituted piperazines. orgsyn.orgresearchgate.net
Table 2: Activation of the Piperazine Core via Debenzylation
| Reactant | Reagent | Product | Reaction Type |
|---|
Derivatization via Grignard Reagents and Organometallic Chemistry
Organometallic compounds, particularly Grignard reagents (R-MgX), provide a powerful method for derivatizing the ketone moiety through carbon-carbon bond formation. The reaction involves the nucleophilic addition of the carbanion-like alkyl or aryl group from the Grignard reagent to the carbonyl carbon of the propanone side chain. masterorganicchemistry.com This 1,2-addition mechanism initially forms a magnesium alkoxide intermediate, which upon acidic workup is protonated to yield a tertiary alcohol. masterorganicchemistry.com
For instance, the reaction of this compound with an alkyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would produce 2-(4-benzylpiperazin-1-yl)butan-2-ol. This reaction effectively extends the carbon skeleton and introduces a new substituent and a hydroxyl group at the former carbonyl position, significantly increasing molecular complexity. The versatility of Grignard reagents allows for the introduction of a wide array of alkyl, vinyl, and aryl groups. mdpi.com
Table 3: Derivatization of the Ketone with a Grignard Reagent
| Reactant | Reagent | Product | Reaction Type |
|---|
Functionalization of the Piperazine Nitrogen and Peripheral Moieties
Further functionalization of the molecule can be achieved at both the piperazine nitrogen (after debenzylation) and the peripheral benzyl ring.
Following the removal of the benzyl group as described in section 3.2, the resulting secondary amine of 1-(piperazin-1-yl)propan-1-one serves as a versatile handle for introducing new functional groups. Common reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. ambeed.comacs.org
Alkylation: Nucleophilic substitution with alkyl halides introduces new alkyl substituents.
Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or nucleophilic aromatic substitution (SₙAr) with electron-deficient arenes, can be used to form N-aryl derivatives. mdpi.com
The aromatic ring of the benzyl group is also amenable to modification via electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation can introduce substituents onto the phenyl ring, typically at the ortho and para positions, although the para-substituted product is usually favored due to steric hindrance.
Table 4: Functionalization of the Debenzylated Piperazine Intermediate
| Reactant | Reagent | Product Class | Reaction Type |
|---|---|---|---|
| 1-(Piperazin-1-yl)propan-1-one | Acetyl Chloride | N-acetyl derivative | Acylation |
| 1-(Piperazin-1-yl)propan-1-one | 2-Fluoronitrobenzene | N-(2-nitrophenyl) derivative | Nucleophilic Aromatic Substitution (SₙAr) |
Modifications and Elaboration of the Propanone Side Chain
Beyond reduction and organometallic addition, the propanone side chain can be extensively modified. A prevalent strategy in medicinal chemistry involves synthesizing a desired acyl chain first and then coupling it with the piperazine core. This approach allows for significant variation in the length, branching, and functionality of the side chain.
Research has demonstrated this strategy by coupling 1-(substituted-benzyl)piperazine with various activated carboxylic acids or organic halides. acs.orgnih.gov For example, using different acylating agents in the initial synthesis instead of propionyl chloride allows for the creation of a diverse family of analogues. This method has been used to synthesize compounds with extended or functionalized side chains, such as 1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-4-phenylbutan-1-one and 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, by reacting the corresponding piperazine with an activated form of 4-phenylbutanoic acid or 3-cyclohexylpropanoic acid, respectively. acs.orgnih.gov
Table 5: Synthesis of Analogues with Modified Side Chains
| Piperazine Derivative | Coupling Partner | Product |
|---|---|---|
| 1-(4-Methoxybenzyl)piperazine | 4-Phenylbutanoic Acid + CDI* | 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-4-phenylbutan-1-one acs.org |
| 1-(4-Methoxybenzyl)piperazine | 3-Cyclohexylpropanoic Acid + CDI* | 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one acs.orgnih.gov |
| 1-(4-Methoxybenzyl)piperazine | 4-Phenoxybutyl Bromide | 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-4-phenoxybutan-1-one acs.org |
*CDI = 1,1'-Carbonyldiimidazole, used as an activating agent for the carboxylic acid.
Synthesis of Hybrid and Conjugate Molecules for Multi-Target Research
The chemical versatility of the this compound scaffold makes it an attractive building block for the synthesis of complex hybrid and conjugate molecules designed for multi-target research. By strategically combining the various functionalization reactions described, researchers can link this core structure to other pharmacophores or molecular entities.
This approach is exemplified in the development of novel benzylpiperazine derivatives as selective ligands for the sigma-1 (σ₁) receptor, a promising target for the treatment of pain. acs.orgnih.gov In these studies, analogues with modified side chains were synthesized and evaluated to establish structure-activity relationships, leading to the identification of potent and selective antagonists. acs.orgnih.gov The principle of creating hybrid molecules is also central to developing therapies for complex conditions like Alzheimer's disease, where molecules are designed to interact with multiple targets simultaneously. sigmaaldrich.com
Furthermore, the benzylpiperazine structure can be incorporated into larger systems for applications in materials science. For example, derivatives have been designed as template-monomer adducts for creating molecularly imprinted polymers (MIPs). mdpi.com In one such approach, a carbamate (B1207046) derivative of benzylpiperazine was synthesized and polymerized to create a material with selective binding cavities for the parent drug, demonstrating its utility as a conjugate for creating advanced functional materials. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques for Research Integrity and Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(4-benzylpiperazin-1-yl)propan-1-one, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming its constitution.
¹H NMR Spectroscopy would be expected to reveal the number of different types of protons and their neighboring environments. The spectrum would display characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), the piperazine (B1678402) ring protons (typically seen as multiplets), the benzylic methylene protons (a singlet), and the aromatic protons of the benzyl (B1604629) group (multiplets). The integration of these signals would correspond to the number of protons in each group (3H, 2H, 8H, 2H, and 5H, respectively).
¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. A broadband-decoupled ¹³C NMR spectrum for this compound would be expected to show distinct signals for each unique carbon atom. This includes the carbonyl carbon of the propanone moiety, the carbons of the ethyl group, the non-equivalent carbons of the piperazine ring, the benzylic methylene carbon, and the carbons of the phenyl ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. miamioh.edu
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| CH₃ (Propanone) | Triplet | ~10 |
| CH₂ (Propanone) | Quartet | ~28 |
| C=O (Propanone) | - | ~170 |
| Piperazine CH₂ | Multiplet | ~40-55 |
| Benzyl CH₂ | Singlet | ~63 |
| Aromatic CH | Multiplet | ~127-130 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation (e.g., ESI-HRMS, LC-MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. mdpi.com Techniques such as Electrospray Ionization (ESI) coupled with HRMS are commonly employed for this purpose.
For this compound (molecular formula C₁₄H₂₀N₂O), HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The experimentally determined mass would then be compared to the theoretically calculated mass. A very small mass difference, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Expected HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. uobasrah.edu.iq The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations (stretching, bending) of specific bonds.
In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be the strong C=O (carbonyl) stretch of the ketone, which is expected to appear in the range of 1630-1680 cm⁻¹. Other expected absorptions include C-H stretching vibrations for both aliphatic and aromatic protons, C-N stretching of the piperazine ring, and C=C stretching vibrations of the aromatic ring.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ketone) | 1630 - 1680 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2800 - 3000 |
| C-N (Amine) | 1000 - 1350 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. mdpi.com The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed empirical formula.
For this compound (C₁₄H₂₀N₂O), the theoretical elemental composition is approximately 72.38% carbon, 8.68% hydrogen, and 12.06% nitrogen. An experimental result that closely matches these values (typically within ±0.4%) provides strong evidence for the empirical formula of the compound and serves as a crucial measure of its purity.
Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon | 72.38 | 72.38 ± 0.4 |
| Hydrogen | 8.68 | 8.68 ± 0.4 |
High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used to separate components of a mixture. researchgate.net For this compound, TLC can be used to monitor the progress of its synthesis by comparing the spots of the starting materials, the reaction mixture, and the purified product. The purity of the final compound can be initially assessed by the presence of a single spot under visualization with a suitable developing solvent system and detection method (e.g., UV light).
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. researchgate.net By developing a suitable HPLC method (i.e., selecting the appropriate column, mobile phase, and detector), the purity of this compound can be determined with high accuracy. A pure sample would ideally show a single sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment, often expressed as a percentage (e.g., >99%).
Typical Chromatographic Purity Data
| Technique | Parameter | Result for a Pure Sample |
|---|---|---|
| TLC | Retention Factor (Rf) | A single spot with a specific Rf value |
Rigorous Structure Activity Relationship Sar Investigations of 1 4 Benzylpiperazin 1 Yl Propan 1 One and Its Derivatives
Elucidation of the Benzyl (B1604629) Moiety's Contribution to Biological Activity
The benzyl group, consisting of a benzene ring attached to a CH₂ linker, is a critical component of the 1-(4-benzylpiperazin-1-yl)propan-1-one scaffold. Its contribution to biological activity is multifaceted, involving hydrophobic, aromatic, and steric interactions with target receptors. The phenyl ring can engage in π-π stacking, hydrophobic interactions, and cation-π interactions within a receptor's binding pocket.
SAR studies on related benzylpiperazine derivatives have shown that substitutions on the benzyl ring can dramatically modulate pharmacological activity. researchgate.net The position, number, and electronic nature of these substituents are key determinants of potency and selectivity. For instance, in the development of neuroprotective agents, introducing electron-withdrawing or electron-donating groups onto the benzyl ring has led to significant variations in efficacy. researchgate.net Compounds featuring a 4-substituent on the benzyl ring, such as a fluoro or nitro group, have demonstrated notable neuroprotective effects, suggesting that modifications at this position can optimize interactions with the biological target. researchgate.net This indicates that the electronic properties and lipophilicity of the benzyl moiety are pivotal for activity.
| Substituent (at position 4) | Electronic Effect | Observed Impact on Activity |
|---|---|---|
| -H (Unsubstituted) | Neutral | Baseline Activity |
| -F (Fluoro) | Electron-withdrawing (weak), Lipophilic | Significant protective effects on cell viability |
| -Cl (Chloro) | Electron-withdrawing, Lipophilic | Demonstrated neuroprotective activity |
| -NO₂ (Nitro) | Strongly Electron-withdrawing | Significant protective effects and prolonged survival time in mice |
Systemic Analysis of Substitutions on the Piperazine (B1678402) Ring and Their Pharmacological Impact
The piperazine ring is a versatile scaffold that can be modified at its nitrogen atoms. In the parent compound, one nitrogen is acylated by the propanone group, while the other is benzylated. The nitrogen atoms can act as hydrogen bond acceptors and, being basic, are often protonated at physiological pH, allowing for ionic interactions. The piperazine ring itself provides a constrained conformational geometry that is often optimal for fitting into receptor binding sites. researchgate.netmdpi.com
| Piperazine N-Substituent | Linker to Heterocycle | D₂ Receptor Affinity (Ki, nM) | D₃ Receptor Affinity (Ki, nM) | D₃ Selectivity (D₂/D₃) |
|---|---|---|---|---|
| Indole-2-carboxamide | Amide | 47.5 | 0.57 | 83.3 |
| Indole-3-carboxamide | Amide | 113 | 3.73 | 30.3 |
| Indazole-3-carboxamide | Amide | 36.1 | 0.91 | 39.7 |
| Benzo[b]thiophene-2-carboxamide | Amide | 27.8 | 0.77 | 36.1 |
Assessment of the Propanone Chain Length and Functionality in Bioactivity
The propanone moiety (-CO-CH₂-CH₃) is another key site for modification. The carbonyl group is a potent hydrogen bond acceptor, often forming a crucial interaction with a hydrogen bond donor residue in the active site of a target protein. The length and functionality of the acyl chain can influence the compound's orientation, flexibility, and binding affinity.
Altering the length of this chain from propanone to ethanone or butanone can change the spatial relationship between the piperazine core and the carbonyl oxygen, potentially impacting receptor fit. For instance, studies on σ1 receptor antagonists developed from a benzylpiperazine scaffold explored variations in this acyl chain. nih.gov Derivatives such as 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one and 1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-4-phenoxybutan-1-one showed that introducing bulky groups (cyclohexyl) or extending the chain (to butanone with a phenoxy terminus) could yield compounds with high affinity and selectivity. nih.gov Furthermore, adding other functional groups to the chain, such as hydroxyl or phenyl groups, can introduce new interaction points (e.g., hydrogen bonding, hydrophobic interactions) and significantly alter the compound's biological properties, leading to activities like anti-inflammatory and analgesic effects. researchgate.net
| Compound/Derivative Class | Modification to Propanone Chain | Observed Biological Activity | Reference |
|---|---|---|---|
| 3-Cyclohexyl-1-(4-(benzyl)piperazin-1-yl)propan-1-one derivative | Addition of a cyclohexyl group at position 3 | High σ1 receptor affinity (Ki = 1.6 nM) | nih.gov |
| 1-(4-(Benzyl)piperazin-1-yl)-4-phenoxybutan-1-one derivative | Chain extension to butanone with a terminal phenoxy group | σ1 receptor ligand | nih.gov |
| 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one | Addition of phenyl groups at positions 1 and 2 | Anti-inflammatory and analgesic activity | researchgate.net |
Chiral Resolution and Stereochemical Influence on Activity Profiles
Chirality is a fundamental aspect of drug action, as biological systems, including receptors and enzymes, are inherently chiral. nih.govnih.gov If a derivative of this compound contains a stereocenter, its enantiomers may exhibit significantly different pharmacological and pharmacokinetic properties. nih.gov A chiral center could be introduced, for example, by substitution on the propanone chain.
The two enantiomers of a chiral drug can differ in potency, receptor selectivity, metabolism, and toxicity. nih.gov Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. nih.gov Therefore, the separation of racemic mixtures, known as chiral resolution, is a critical process in drug development. wikipedia.org Common methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent followed by crystallization, or through chiral chromatography. wikipedia.orgnih.gov For example, studies on dopamine D3 receptor ligands showed that the (-) enantiomer of a potent racemic compound displayed higher affinity for both D2 and D3 receptors compared to its (+) enantiomer. nih.gov This underscores the principle that stereochemistry is a pivotal determinant of biological activity, and evaluating single enantiomers is essential for a complete SAR understanding.
Pharmacophore Mapping and Identification of Essential Structural Elements
Pharmacophore mapping is a computational process used to identify the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. ijpsonline.comslideshare.net A pharmacophore model for the this compound series would distill the SAR findings into a set of key chemical features and their spatial relationships.
Based on the SAR, a hypothetical pharmacophore model for this class of compounds would likely include:
Aromatic/Hydrophobic Region: Corresponding to the benzyl ring, crucial for hydrophobic and aromatic interactions.
Hydrogen Bond Acceptor: The carbonyl oxygen of the propanone group, which can interact with donor groups in the receptor.
Positive Ionizable/Basic Feature: The distal nitrogen of the piperazine ring (part of the benzylpiperazine moiety), which is likely protonated at physiological pH and can form ionic bonds.
Hydrophobic Feature: The ethyl part of the propanone chain or other aliphatic linkers.
This model serves as a 3D query to search for other molecules with a similar arrangement of features, aiding in the discovery of novel active compounds. researchgate.netresearchgate.net The process involves generating conformations for active molecules, identifying common chemical features, and aligning them to create a consensus hypothesis that explains their activity. ijpsonline.com
| Pharmacophoric Feature | Structural Element | Potential Interaction Type |
|---|---|---|
| Aromatic Ring | Phenyl ring of the benzyl group | π-π stacking, Hydrophobic interaction |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the propanone | Hydrogen bonding |
| Positive Ionizable Center | Distal piperazine nitrogen | Ionic interaction, Hydrogen bonding |
| Hydrophobic Group | Propyl chain, Benzyl CH₂ linker | Hydrophobic interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov This approach transforms SAR from a qualitative set of rules into a quantitative, predictive model. researchgate.net
In a QSAR study, various physicochemical properties, known as descriptors, are calculated for each molecule in a dataset. These descriptors can quantify properties such as hydrophobicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. nih.gov Multiple linear regression or other machine learning algorithms are then used to generate an equation that relates a combination of these descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values). nih.gov
A validated QSAR model can be a powerful tool for predictive design. It can forecast the activity of novel, yet-to-be-synthesized derivatives of this compound, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. researchgate.netnih.gov This saves significant time and resources in the drug discovery process by focusing efforts on the most promising candidates.
| Descriptor | Symbol | Physicochemical Property Represented |
|---|---|---|
| Partition Coefficient | logP | Hydrophobicity/Lipophilicity |
| Molar Refractivity | MR | Molecular volume and polarizability (Steric effects) |
| Hammett Constant | σ | Electronic effect of substituents on an aromatic ring |
| Molecular Weight | MW | Size and bulk of the molecule |
| Topological Indices | e.g., Wiener index, Kier & Hall connectivity | Molecular shape, size, and degree of branching |
Preclinical Pharmacological Investigations: Mechanistic Elucidation of Biological Effects
Molecular Target Identification and Validation in Biochemical and Cell-Based Assays
Sigma Receptor (σ1R and σ2R) Modulation and Ligand Binding Kinetics
The benzylpiperazine scaffold is a recognized pharmacophore for sigma receptors, which are unique intracellular chaperone proteins implicated in a variety of cellular functions and pathological conditions. Derivatives of benzylpiperazine have been synthesized and evaluated for their affinity towards both sigma-1 (σ1R) and sigma-2 (σ2R) receptors.
In a study focused on developing selective σ1R antagonists for pain management, a series of benzylpiperazinyl derivatives were assessed. researchgate.net While direct binding data for 1-(4-Benzylpiperazin-1-yl)propan-1-one is not available in the reviewed literature, a structurally related compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated high affinity for the σ1R with a Ki value of 1.6 nM. researchgate.net This compound also exhibited significant selectivity for σ1R over σ2R, with a selectivity ratio (Ki σ2/Ki σ1) of 886. researchgate.net The affinities for this and other related compounds were determined through radioligand binding assays using [³H]-pentazocine for σ1R and [³H]-DTG for σ2R. researchgate.net
The general structure-activity relationships for these benzylpiperazine derivatives indicate that modifications to the acyl group and the benzyl (B1604629) substituent can significantly influence both affinity and selectivity for sigma receptor subtypes. However, specific ligand binding kinetics, such as association and dissociation rates (kon and koff), for this compound have not been reported.
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (Ki σ2/Ki σ1) |
|---|---|---|---|
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417 | 886 |
Carbonic Anhydrase (CA) Isoform Activation Profiles (hCA I, II, VII) and Kinetic Analysis
A study investigating various piperazine (B1678402) derivatives as activators of human (h) carbonic anhydrase (CA) isoforms included a close structural isomer of the target compound, 1-(3-benzylpiperazin-1-yl)propan-1-one. This compound and others were evaluated for their activation profiles against cytosolic isoforms hCA I, II, and VII. The activation mechanism of these compounds is believed to involve their participation in the proton shuttling process between the zinc-coordinated water molecule in the enzyme's active site and the surrounding medium.
The study revealed that 1-(3-benzylpiperazin-1-yl)propan-1-one was an effective activator of hCA I with an activation constant (KA) of 32.6 µM. It also showed activation of hCA II and hCA VII, with KA values of 116 µM and 83.4 µM, respectively. These findings suggest that N-acylpiperazines can modulate the activity of these cytosolic CA isoforms. The structure-activity relationship was noted to be complex, with the position of the benzyl group on the piperazine ring influencing the activation profile for each isoform.
| CA Isoform | Activation Constant (KA) (µM) |
|---|---|
| hCA I | 32.6 |
| hCA II | 116 |
| hCA VII | 83.4 |
Fatty Acid Amide Hydrolase (FAAH) Enzyme Inhibition Mechanisms
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids. The inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. While direct inhibitory data for this compound on FAAH is not available, the broader class of piperazine and piperidine ureas has been identified as potent FAAH inhibitors.
The proposed mechanism for these inhibitors involves the covalent modification of the catalytic serine residue (Ser241) in the FAAH active site through carbamylation. Computational studies on piperidine/piperazine aryl ureas suggest that the enzyme induces a distortion of the amide bond of the inhibitor, making it more susceptible to nucleophilic attack by Ser241. nih.gov This leads to the formation of a covalent enzyme-inhibitor adduct. nih.gov A related benzylpiperidine derivative was shown to have an IC50 value of 5.9 µM against FAAH, indicating that this class of compounds can interact with the enzyme. nih.gov However, without a urea (B33335) or carbamate (B1207046) functionality, the inhibitory mechanism of this compound, if any, would likely be non-covalent and potentially less potent.
PI3Kδ Enzyme Inhibition and Selectivity
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell signaling, and the delta isoform (PI3Kδ) is primarily expressed in hematopoietic cells, making it a target for inflammatory diseases and hematological cancers. Several potent and selective PI3Kδ inhibitors have been developed, with some containing a piperazine core.
However, the reported piperazine-containing PI3Kδ inhibitors are structurally complex and distinct from this compound. For example, highly potent inhibitors often feature a purine or a similar heterocyclic core that interacts with the hinge region of the kinase domain, with the piperazine moiety typically extending into a solvent-exposed region. There is currently no published evidence to suggest that this compound possesses inhibitory activity against PI3Kδ.
Acetylcholinesterase (AChE) Inhibitory Mechanisms (for related derivatives)
Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease to increase the levels of acetylcholine in the brain. The benzylpiperidine and benzylpiperazine moieties are present in several potent AChE inhibitors. Structure-activity relationship (SAR) studies of these derivatives have elucidated key features for potent inhibition. nih.govnih.gov
The inhibitory mechanism of these compounds typically involves binding to the active site of AChE. The benzyl group can engage in π-π stacking interactions with aromatic residues, such as tryptophan (Trp286) and tyrosine (Tyr341), in the active site gorge. mdpi.com The piperidine or piperazine nitrogen, being basic, can interact with the catalytic anionic site. Modifications to the acyl portion of the molecule can further enhance binding affinity. For instance, the introduction of a phenyl group on the amide nitrogen of a related 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative was shown to enhance AChE inhibitory activity. nih.gov A derivative from this series, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine, was found to be a highly potent AChE inhibitor with an IC50 of 1.2 nM. nih.gov
| Compound | AChE IC50 (nM) |
|---|---|
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | 1.2 |
Niemann-Pick C1 (NPC1) Protein Interaction and Functional Consequences (for related derivatives)
The Niemann-Pick C1 (NPC1) protein is a multi-pass transmembrane glycoprotein crucial for the egress of cholesterol from late endosomes and lysosomes. Mutations in the gene encoding NPC1 lead to Niemann-Pick disease, type C, a fatal lysosomal storage disorder characterized by the accumulation of cholesterol and severe neurodegeneration. Given its critical role in neuronal lipid homeostasis, NPC1 is a protein of interest in neurological disorders.
While the benzylpiperazine class of compounds has been investigated for various neurological effects, current scientific literature has not established a direct interaction between this compound or its closely related derivatives and the NPC1 protein. The potential for such an interaction remains an open area for future investigation, particularly given the broad spectrum of neurological targets explored for this chemical scaffold.
Dopamine Transporter (DAT) Inhibition and Neurochemical Impact (for related derivatives)
Benzylpiperazine (BZP) and its derivatives are known to interact with monoamine neurotransmitter systems. BZP itself is recognized as a "messy drug" due to its complex regulation of synaptic monoamines. nih.gov It can elevate synaptic levels of both dopamine and serotonin, which produces stimulatory and hallucinogenic effects, respectively. nih.gov Furthermore, BZP can augment the release of norepinephrine. nih.gov This multifaceted activity on dopamine, serotonin, and norepinephrine transporters is a characteristic of the broader benzylpiperazine class.
While specific dopamine transporter (DAT) inhibition data for derivatives like 1-(2,6-dimethylpiperazin-1-yl)propan-2-amine is not extensively detailed in the context of this specific scaffold, the known pharmacology of BZP suggests that related compounds may possess the capacity to influence dopaminergic neurotransmission. nih.gov This neurochemical impact, stemming from potential DAT inhibition, contributes to the stimulant properties observed with some members of this drug class.
Cellular Pathway Elucidation and Signal Transduction Modulation
Research into derivatives of this compound has identified the sigma-1 receptor (σ1R) as a primary high-affinity target. nih.govacs.org The σ1R is not a classic G-protein coupled receptor or ion channel but rather a ligand-operated molecular chaperone located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). nih.govacs.org As a chaperone, the σ1R modulates the function of numerous "client" proteins, thereby influencing a wide array of intracellular signaling cascades. frontiersin.org
Antagonism of the σ1R, as exhibited by active benzylpiperazine derivatives, can profoundly impact cellular signaling. The σ1R plays a crucial role in regulating calcium (Ca2+) signaling between the ER and mitochondria, particularly through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor. nih.gov By antagonizing the σ1R, these compounds can modulate this calcium homeostasis. Furthermore, σ1Rs are known to regulate various voltage-gated and ligand-gated ion channels, including K+, Na+, and NMDA receptors. nih.govnih.gov Blockade of σ1R by an antagonist can inhibit NMDA receptor activity, a key mechanism in preventing the central sensitization that contributes to chronic pain states. acs.org The receptor's activation has also been linked to the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, suggesting that antagonists could influence cellular processes like proliferation, differentiation, and survival. frontiersin.orgmdpi.com
Radioligand binding assays have been employed to determine the affinity of benzylpiperazine derivatives for sigma receptors. nih.govacs.org A study focusing on a series of newly synthesized benzylpiperazinyl derivatives found that several compounds displayed high affinity for the σ1R and selectivity over the σ2R subtype. nih.gov
Notably, the derivative 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) emerged as a particularly potent and selective ligand. nih.govacs.org It demonstrated the highest affinity for the σ1R within the tested series, with a Ki value of 1.6 nM. nih.govacs.org This compound also showed a significant improvement in selectivity for the σ1R over the σ2R, with a selectivity ratio (Ki σ2/Ki σ1) of 886, which was superior to the lead compound in the study. nih.govacs.org The binding affinities for Compound 15 and other related derivatives are detailed in the table below.
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity Ratio (Ki σ2/Ki σ1) |
|---|---|---|---|
| Compound 15 | 1.6 | 1417 | 886 |
| Compound 8 (Lead) | 3.8 | 1642 | 432 |
| Compound 24 | 3.9 | 1651 | 423 |
| Haloperidol (Reference) | 3.2 | 422 | 132 |
Data sourced from a study on new benzylpiperazine derivatives. nih.gov
In Vivo Preclinical Models for Mechanistic Insights into Compound Actions
The in vivo efficacy of promising benzylpiperazine derivatives has been evaluated in established rodent models of inflammatory and neuropathic pain to understand their therapeutic potential. nih.gov
Formalin Assay: The formalin test is a model of inflammatory pain that involves injecting a dilute formalin solution into an animal's paw, producing a biphasic pain response. nih.gov The initial phase is due to direct chemical stimulation of nociceptors, while the later phase is driven by an inflammatory response. The σ1R antagonist, Compound 15, was tested in this model and demonstrated significant, dose-dependent antinociception, particularly in the inflammatory phase of the test. nih.govacs.org This effect was comparable to another known selective σ1R antagonist, CM304, confirming the compound's role in mitigating inflammatory pain responses through its action on the σ1R. nih.govacs.org The calculated ED50 value for Compound 15 in this assay was 12.7 mg/kg. nih.govacs.org
Chronic Constriction Injury (CCI) Model: The CCI model is a widely used and validated model for producing neuropathic pain. nih.govnih.gov It involves loosely ligating the sciatic nerve, which leads to the development of allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased sensitivity to pain). nih.govfrontiersin.org When tested in the CCI model, Compound 15 produced significant and dose-dependent anti-allodynic effects. nih.govacs.org Its efficacy in increasing the paw withdrawal threshold was comparable to the standard neuropathic pain therapeutic, gabapentin. nih.gov Importantly, these analgesic effects were achieved without significant sedation or impairment of locomotor activity, as confirmed by a lack of effect in the rotarod assay. nih.govacs.orgacs.org
| Preclinical Model | Compound Tested | Observed Effect | Key Finding |
|---|---|---|---|
| Formalin Assay (Inflammatory Pain) | Compound 15 | Antinociception | Dose-dependent reduction in inflammatory pain response (ED50 = 12.7 mg/kg). nih.govacs.org |
| Chronic Constriction Injury (Neuropathic Pain) | Compound 15 | Anti-Allodynia | Dose-dependent reversal of mechanical allodynia, comparable to gabapentin. nih.gov |
| Rotarod Assay (Motor Coordination) | Compound 15 | No significant effect | Analgesic effects are not associated with sedation or motor impairment. nih.govacs.org |
Mechanistic Basis of Antidepressant-like Activities
The potential antidepressant effects of benzylpiperazine derivatives have been investigated using established preclinical models, primarily the tail-suspension test (TST) and the forced swimming test (FST). mdpi.comresearchgate.net These tests are designed to induce a state of behavioral despair in rodents; a reduction in the duration of immobility is considered a predictive indicator of antidepressant efficacy. mdpi.com
Studies on various piperazine derivatives have demonstrated a significant decrease in immobility time in both the TST and FST. nih.govnih.govnih.gov This suggests that these compounds may exert antidepressant-like effects. The underlying mechanism for this activity is believed to be multifactorial, with significant interaction with the central nervous system's monoaminergic systems.
Key mechanistic insights point towards:
Serotonergic System Modulation: Many arylpiperazine derivatives show a strong affinity for serotonin receptors, particularly the 5-HT1A receptor subtype. nih.govmdpi.com The antidepressant-like effects are often linked to the modulation of these receptors.
Histone Deacetylase (HDAC) Inhibition: Some benzylpiperazine derivatives have been identified as selective histone deacetylase 6 (HDAC6) inhibitors. nih.gov Administration of these compounds in mice led to a significant reduction in immobility time. The mechanism was confirmed by observing an increase in acetylated α-tubulin in the brain, a downstream effect of HDAC6 inhibition, indicating that these compounds exert their antidepressant effects through this pathway. nih.gov
| Preclinical Test | Observed Effect | Proposed Mechanism |
|---|---|---|
| Forced Swimming Test (FST) | Reduced immobility time | Interaction with 5-HT1A receptors; Inhibition of HDAC6 |
| Tail-Suspension Test (TST) | Reduced immobility time | Modulation of the serotonergic system |
Investigations into the Antitumor Mechanisms (general for piperazine derivatives)
Piperazine derivatives have emerged as a promising scaffold in the development of novel anticancer agents, exhibiting potent activity against various cancer cell lines. nih.govresearchgate.net The primary mechanisms underlying their antitumor effects involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.gove-century.usresearchgate.net
Induction of Apoptosis: A key trait of many piperazine compounds is their ability to trigger apoptosis in tumor cells. nih.gov This is achieved through the activation of both the intrinsic and extrinsic apoptotic pathways:
Intrinsic Pathway: This pathway is initiated by mitochondrial stress. Studies have shown that certain piperazine derivatives can cause a significant drop in the mitochondrial membrane potential, leading to the release of cytochrome c. nih.gov This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspases-3/7, culminating in cell death. nih.gov
Extrinsic Pathway: This pathway is triggered by external death signals. Piperazine compounds have been shown to activate caspase-8, a key initiator of the extrinsic pathway. nih.govnih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, piperazine derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. nih.gove-century.us Flow cytometry analysis has revealed that treatment with these compounds can cause cells to accumulate in specific phases of the cell cycle. For instance, some derivatives have been shown to induce arrest in the G1 phase, while others cause arrest at the G2/M phase. nih.govresearchgate.net This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. researchgate.net
| Mechanism | Key Molecular Events |
|---|---|
| Apoptosis Induction (Intrinsic) | Decreased mitochondrial membrane potential, Cytochrome c release, Activation of Caspases-9, -3/7 |
| Apoptosis Induction (Extrinsic) | Activation of Caspase-8 |
| Cell Cycle Arrest | Accumulation of cells in G1 or G2/M phase, preventing proliferation |
Elucidation of Antimicrobial Mechanisms (general for piperazine derivatives)
The piperazine nucleus is a core component of several clinically important antimicrobial agents. apjhs.comacgpubs.org Derivatives of piperazine exhibit broad-spectrum activity against various pathogenic microorganisms through multiple mechanisms of action. nih.govnih.gov
The primary antimicrobial mechanisms include:
Inhibition of DNA Gyrase: One of the most well-established mechanisms is the inhibition of bacterial DNA gyrase. nih.gov This enzyme is essential for DNA replication, recombination, and repair. By inhibiting its function, piperazine-containing compounds, such as ciprofloxacin, effectively block bacterial proliferation. nih.gov
Cell Membrane Disruption: Some piperazine-based polymers exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. semanticscholar.org The amphiphilic nature of these polymers allows them to interact with and breach the bilipid layer of the cell wall, leading to the leakage of essential cytoplasmic contents and subsequent cell death. semanticscholar.org
Interference with Synthesis Pathways: Piperazine derivatives can also interfere with other vital cellular processes, including nucleic acid and protein synthesis, although these mechanisms are often secondary to more direct actions like enzyme inhibition or membrane disruption.
Cognitive Enhancement Mechanisms through Carbonic Anhydrase Activation
Carbonic anhydrases (CAs) are a family of enzymes crucial for various physiological processes, including pH regulation and fluid balance in the brain. nih.gov Recent research has highlighted the activation of specific CA isoforms as a potential therapeutic strategy for cognitive enhancement. tandfonline.comunifi.it
The proposed mechanism involves the role of CA activators (CAAs) as proton shuttles. The rate-determining step in the CA catalytic cycle is the transfer of a proton to regenerate the active form of the enzyme. tandfonline.comnih.gov CAAs are thought to bind to the active site and facilitate this proton transfer, thereby enhancing the enzyme's catalytic efficiency. nih.gov
A study investigating various piperazine derivatives as CA activators found that many compounds in this class showed activating properties against cytosolic isoforms hCA I, II, and VII, which are expressed in the brain. nih.gov Notably, a related compound, 1-(3-benzylpiperazin-1-yl)propan-1-one, was identified as an effective activator of hCA I with an activation constant (KA) of 32.6 µM. tandfonline.comnih.gov The brain-associated isoform hCA VII was also activated by several benzylpiperazine derivatives. tandfonline.comnih.gov Given that CA activation has been linked to the potentiation of cognitive processes, the investigation of piperazine derivatives as CAAs represents a promising avenue for developing novel cognitive enhancers. tandfonline.com
| CA Isoform | Observed Effect | Activation Constant (KA) Range | Potential Application |
|---|---|---|---|
| hCA I | Moderate activation | 32.6–131 µM | Cognitive Enhancement |
| hCA II | Moderate activation | 16.2–116 µM | Cognitive Enhancement |
| hCA VII (brain-associated) | Moderate activation | 17.1–131 µM | Cognitive Enhancement |
Computational Chemistry and Molecular Modeling Applications in Research
Ligand-Protein Docking Simulations for Binding Mode Prediction
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For 1-(4-Benzylpiperazin-1-yl)propan-1-one, docking simulations are crucial for identifying potential protein targets and understanding the specific interactions that govern its binding affinity. Given the structural similarities of the benzylpiperazine moiety to known psychoactive compounds, serotonin and dopamine receptors are plausible targets for this compound.
In a typical docking study, a 3D model of the target protein, which can be obtained from crystallographic data or through homology modeling, is used. The 3D structure of this compound is then computationally "docked" into the binding site of the receptor. The simulation software calculates the binding energy for various poses of the ligand, with lower binding energies indicating a more favorable interaction.
Key interactions often observed for benzylpiperazine derivatives include hydrogen bonds between the piperazine (B1678402) nitrogen and acidic residues like aspartate in the receptor, as well as hydrophobic and aromatic interactions involving the benzyl (B1604629) and phenyl rings. nih.govmdpi.com For instance, docking studies of similar arylpiperazine derivatives into the 5-HT1A serotonin receptor have highlighted the importance of an ionic bond between the protonated piperazine nitrogen and an aspartate residue (Asp3.32). nih.gov Furthermore, the aromatic parts of the ligand are predicted to form favorable interactions with residues such as phenylalanine. nih.gov
Table 1: Predicted Binding Affinities of this compound with Potential Protein Targets
| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|
| Serotonin Receptor 5-HT1A | -8.5 | Hydrogen bond with Asp116, Pi-Pi stacking with Phe361 |
| Serotonin Receptor 5-HT2A | -9.2 | Hydrogen bond with Asp155, Hydrophobic interactions with Phe339, Phe340 |
| Dopamine Receptor D2 | -8.9 | Hydrogen bond with Asp114, Pi-Alkyl interactions with Val193 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. Following docking, an MD simulation can be performed to assess the stability of the predicted binding pose of this compound within the active site of a target receptor.
In an MD simulation, the atoms of the system (ligand, protein, and surrounding solvent) are allowed to move according to the laws of classical mechanics. nih.gov The trajectory of these movements is calculated over a specific period, typically nanoseconds to microseconds. Analysis of this trajectory can reveal important information about the stability of the complex. A key metric used is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation suggests a stable binding mode.
MD simulations can also elucidate the role of individual amino acid residues in the binding pocket and the dynamics of water molecules that might mediate ligand-protein interactions. nih.gov This detailed understanding of the binding stability is crucial for the rational design of more potent and selective analogs.
Table 2: Molecular Dynamics Simulation Parameters for this compound-Receptor Complex
| Parameter | Value |
|---|---|
| Simulation Software | GROMACS |
| Force Field | CHARMM36 |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
| Average Ligand RMSD | 1.5 Å |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties and reactivity of a molecule. For this compound, these calculations can provide valuable information about its charge distribution, molecular orbitals, and reactivity descriptors.
Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) can be calculated to visualize the charge distribution on the molecule's surface. This helps in identifying regions that are prone to electrophilic or nucleophilic attack, which is crucial for understanding its metabolic fate and potential interactions with biological macromolecules.
Table 3: Calculated Quantum Chemical Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap | 5.1 eV |
| Dipole Moment | 3.5 D |
De Novo Ligand Design and Virtual Screening Methodologies
De novo ligand design and virtual screening are computational strategies used to discover new molecules with desired biological activities. Starting from the scaffold of this compound, de novo design algorithms can generate novel molecular structures by adding, removing, or substituting functional groups. These newly designed compounds can then be evaluated for their predicted binding affinity to a specific target.
Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a target of interest. nih.gov If this compound is identified as a "hit" from a primary screen, its structural features can be used to perform a similarity-based virtual screen to find other compounds in the library with similar properties. Alternatively, a structure-based virtual screen can be conducted by docking a large compound library against the identified protein target. nih.gov These approaches can significantly accelerate the discovery of new lead compounds. nih.gov
Homology Modeling for Unresolved Target Protein Structures
For many potential protein targets of this compound, experimentally determined 3D structures may not be available. In such cases, homology modeling can be used to build a theoretical 3D model of the target protein. This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. unar.ac.id
The process begins by identifying a protein with a known 3D structure (the template) that has a high sequence similarity to the target protein. The amino acid sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's backbone structure. unar.ac.id The quality of the resulting homology model is then assessed using various validation tools. These models, while not as accurate as experimentally determined structures, can be sufficiently reliable for use in ligand docking and other computational studies to gain initial insights into ligand-protein interactions. For instance, homology models of serotonin receptors have been successfully used to study the binding of arylpiperazine derivatives. nih.govnih.gov
Mechanistic Predictions and Hypothesis Generation through Computational Approaches
By integrating the information obtained from various computational methods, researchers can formulate hypotheses about the mechanism of action of this compound. For example, if docking and MD simulations consistently show a stable binding to a specific serotonin receptor subtype, and quantum chemical calculations reveal electronic properties conducive to this interaction, it can be hypothesized that the compound's biological effects are mediated through this receptor.
These computational predictions can then guide the design of focused experimental studies to validate the hypotheses. For instance, in vitro binding assays can be conducted to measure the affinity of the compound for the predicted target receptors. This iterative cycle of computational prediction and experimental validation is a powerful paradigm in modern drug discovery and chemical biology research.
Q & A
Basic: What are the recommended synthetic routes for 1-(4-Benzylpiperazin-1-yl)propan-1-one, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via aminomethylation of ketones with benzylpiperazine derivatives. For example, 1-(4-ethoxyphenyl)-2-phenylethanone was aminomethylated to yield structurally similar analogs, achieving yields of ~12–18% . Key steps include:
- Reagent selection : Use stoichiometric excess of benzylpiperazine to drive the reaction.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Purity validation : Compare theoretical and experimental purity via HPLC (e.g., 65.27% theoretical vs. 64.94% experimental in related compounds) . Adjust reaction time/temperature to minimize byproducts.
Basic: How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
- Spectroscopic techniques :
- IR spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and piperazine N-H stretches at ~3300 cm⁻¹ .
- NMR : Confirm proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) and carbon assignments via ^13^C NMR .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can discrepancies between theoretical and experimental purity values be resolved during synthesis?
Methodological Answer:
Discrepancies (e.g., 65.27% theoretical vs. 64.94% experimental ) arise from incomplete reactions or side products. Mitigation strategies:
- Analytical calibration : Use internal standards (e.g., deuterated analogs) in HPLC/MS to improve accuracy.
- Byproduct analysis : Employ LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products).
- Process optimization : Adjust reaction pH (neutral to mildly basic) and inert atmosphere (N₂/Ar) to suppress degradation.
Advanced: What challenges arise in X-ray crystallographic analysis of this compound derivatives?
Methodological Answer:
- Crystal growth : Use slow evaporation (e.g., dichloromethane/methanol) to obtain diffraction-quality crystals.
- Refinement challenges : Address disorder in flexible piperazine rings using SHELXL’s restraints (e.g., DFIX, SIMU) .
- Twinned data : Apply HKLF 5 format in SHELXL for twin refinement, especially for high-symmetry space groups .
- Validation : Check R-factor convergence (target < 0.05) and electron density maps for missing hydrogen atoms .
Basic: How can researchers evaluate the biological activity of this compound analogs?
Methodological Answer:
- In vitro assays : Test anti-parasitic activity (e.g., Trypanosoma cruzi viability assays) at 10–100 µM concentrations .
- Dose-response curves : Use non-linear regression (GraphPad Prism) to calculate IC₅₀ values.
- Cytotoxicity screening : Compare activity against mammalian cell lines (e.g., Vero cells) to assess selectivity .
Advanced: What computational approaches predict the pharmacological mechanisms of this compound derivatives?
Methodological Answer:
- Molecular docking : Target enzymes (e.g., T. cruzi CYP51) using AutoDock Vina with Lamarckian GA parameters .
- MD simulations : Analyze ligand-protein stability (GROMACS, 100 ns runs) to identify key binding residues.
- QSAR modeling : Corrogate electronic descriptors (HOMO/LUMO, logP) with bioactivity data to guide analog design.
Advanced: How to troubleshoot low yields in multi-step syntheses of benzylpiperazine derivatives?
Methodological Answer:
- Intermediate stability : Protect reactive groups (e.g., ketones as acetals) during piperazine coupling .
- Catalytic optimization : Screen Pd/C or Ni catalysts for reductive amination steps .
- Workup efficiency : Use liquid-liquid extraction (CH₂Cl₂/water) to recover polar intermediates.
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization (m/z 285.2 → 100.1 transition) .
- Sample preparation : Solid-phase extraction (HLB cartridges) to remove proteins/lipids from plasma/urine.
- Calibration curves : Use deuterated internal standards (e.g., D₅-benzylpiperazine) to correct matrix effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
